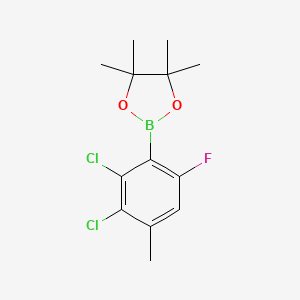

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of dichloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dichloro-6-fluoro-4-methylphenylboronic acid with a suitable boronic ester precursor. The reaction is often carried out under inert atmosphere conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

Substitution: The halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Phenol Derivatives: Formed through oxidation reactions.

Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Employed in the synthesis of novel materials with unique properties.

Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to form stable complexes with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form the desired product. The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid

- (2,3-Dichloro-6-fluoro-4-methylphenyl)methanol

- (2,3-Dichloro-6-fluoro-4-methylphenyl)(methyl)sulfane

Uniqueness

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. The presence of multiple halogen substituents also enhances its reactivity and allows for selective transformations in organic synthesis.

Biological Activity

The compound 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2121513-26-4 , is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BCl2FO2 and it possesses a molecular weight of approximately 304.98 g/mol . The structure features a dioxaborolane ring which is known for its reactivity in various organic transformations.

| Property | Value |

|---|---|

| Molecular Formula | C13H16BCl2FO2 |

| Molecular Weight | 304.98 g/mol |

| CAS Number | 2121513-26-4 |

| Purity | ≥ 97% |

| Appearance | N/A |

| Storage Temperature | 2-8°C |

The biological activity of this compound primarily revolves around its potential as an inhibitor in various enzymatic pathways. Notably, it has been studied for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , an enzyme implicated in several neurodegenerative diseases including Alzheimer’s disease.

Inhibition Studies

Case Studies

- DYRK1A Inhibition : A recent study utilized AI-driven design to develop non-toxic DYRK1A inhibitors, where derivatives of boron compounds were synthesized and tested for their inhibitory effects. The results highlighted the potential of these compounds in mitigating cognitive decline associated with Alzheimer’s disease .

- Antioxidant Properties : In vitro assays have shown that certain derivatives possess robust antioxidant properties alongside their inhibitory effects on DYRK1A. These findings suggest a dual mechanism where the compounds not only inhibit specific kinases but also provide neuroprotective benefits through their antioxidant activity .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

2-(2,3-dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BCl2FO2/c1-7-6-8(17)9(11(16)10(7)15)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGYLHWLACOROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=C2Cl)Cl)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BCl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.